trans-Tetrahydrofuran-3,4-diaminedihydrochloride

Description

trans-Tetrahydrofuran derivatives are crucial in synthetic organic chemistry due to their widespread occurrence in natural products and pharmaceuticals. These compounds serve as key intermediates in the synthesis of complex molecules due to their versatile chemical reactivity and structural diversity. trans-Tetrahydrofuran-3,4-diaminedihydrochloride, specifically, is part of this broader class of compounds, known for its distinctive structural features that lend it to various synthetic applications.

Synthesis Analysis

The synthesis of trans-tetrahydrofuran derivatives, including those substituted at the 2,5-positions, has been demonstrated through diastereoselective methods. For instance, trans-2,5-disubstituted tetrahydrofurans have been obtained with high diastereomer ratios (up to 100:0) using acetylated gamma-lactols derived from (S)-glutamic acid treated with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones (Jalce et al., 2004). Additionally, Lewis acid-catalyzed vinyl acetal rearrangement of 4,5-dihydro-1,3-dioxepines has been utilized for the stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans, showcasing the flexibility in accessing different stereoisomers (Ghosh & Belcher, 2020).

Molecular Structure Analysis

The molecular structure of trans-tetrahydrofuran derivatives is characterized by the presence of a five-membered ring with two substituents positioned across from each other (trans configuration). This spatial arrangement significantly influences the chemical reactivity and potential for further functionalization. Studies on tetrahydrofuran-based γ-amino acids have provided insights into the conformational preferences inherent to these molecules, which is critical for understanding their behavior in various chemical contexts (Edwards et al., 2006).

Chemical Reactions and Properties

trans-Tetrahydrofuran derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions and cycloadditions, due to their rich electron density and ring strain. The ability to undergo stereoselective transformations is a notable property, allowing for the preparation of compounds with specific stereochemistry. For instance, a highly diastereoselective approach using [3+2] cycloadditions of silylmethyl-substituted cyclopropanes with aldehydes and ketones has been developed to access highly substituted tetrahydrofurans with a preference for the 2,5-cis-disubstitution (Gupta & Yadav, 2006).

Scientific Research Applications

Ring Contraction and Tetrahydrofuran Derivatives Synthesis

A study by Nasveschuk and Rovis (2008) demonstrates a diastereoselective approach to synthesizing 2,3,4-trisubstituted and tetrasubstituted tetrahydrofurans. This process involves Lewis acid-mediated ring contraction of dioxepins, offering a route to create various tetrahydrofuran derivatives (Nasveschuk & Rovis, 2008).

Chlorination and Solvent Effects

Buyck and Lepeleire (2010) explored the chlorination of tetrahydrofuran in the presence of N,N-dimethyloctylamine, leading to the synthesis of trichlorotetrahydrofuran. This research contributes to understanding the reactions and solvent effects in tetrahydrofuran chemistry (Buyck & Lepeleire, 2010).

Stereoselective Synthesis

Jalce et al. (2004) reported the highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans, crucial for specific pharmaceutical and chemical syntheses (Jalce et al., 2004).

Lewis Acid-Catalyzed Rearrangements

Ghosh and Belcher (2020) studied the Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines, leading to cis- and trans-2,3-disubstituted tetrahydrofuran derivatives. This research offers insights into stereoselective synthesis processes (Ghosh & Belcher, 2020).

Conformational Studies and Biological Activities

Biftu et al. (1986) investigated the conformation and activity of tetrahydrofuran lignans and analogues as specific platelet activating factor antagonists. Their findings contribute to the understanding of the biological activities of these compounds (Biftu et al., 1986).

properties

IUPAC Name |

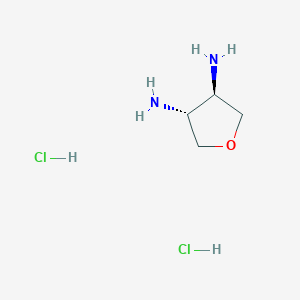

(3R,4R)-oxolane-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPFTSMNUPXIB-RGVONZFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856233 | |

| Record name | (3R,4R)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137279-45-9 | |

| Record name | (3R,4R)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4R)-oxolane-3,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.